4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide
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Overview
Description
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl and dimethylphenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chlorophenyl and dimethylphenyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide
- 2-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide
- 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide
Uniqueness
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide is unique due to its specific substitution pattern on the pyridazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,6-dimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-5-3-6-16(2)22(15)24-20(27)7-4-14-26-21(28)13-12-19(25-26)17-8-10-18(23)11-9-17/h3,5-6,8-13H,4,7,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBDXKXUIBRPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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